(5-formyl-1H-pyrrol-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-formyl-1H-pyrrol-2-yl)boronic acid is an organic compound that contains both a boronic acid group and a formyl group attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-formyl-1H-pyrrol-2-yl)boronic acid typically involves the borylation of a pyrrole derivative. One common method is the palladium-catalyzed borylation of 5-formylpyrrole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(5-formyl-1H-pyrrol-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: (5-carboxy-1H-pyrrol-2-yl)boronic acid.
Reduction: (5-hydroxymethyl-1H-pyrrol-2-yl)boronic acid.
Substitution: Various aryl or vinyl-substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
(5-formyl-1H-pyrrol-2-yl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-formyl-1H-pyrrol-2-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The formyl group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-formyl-2-furanyl)boronic acid: Similar structure but with a furan ring instead of a pyrrole ring.
(2-formylphenyl)boronic acid: Contains a phenyl ring with a formyl and boronic acid group.
(1H-pyrrol-2-yl)boronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
(5-formyl-1H-pyrrol-2-yl)boronic acid is unique due to the presence of both a formyl group and a boronic acid group on a pyrrole ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C5H6BNO3 |
---|---|
Molekulargewicht |
138.92 g/mol |
IUPAC-Name |
(5-formyl-1H-pyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C5H6BNO3/c8-3-4-1-2-5(7-4)6(9)10/h1-3,7,9-10H |
InChI-Schlüssel |
YUYFBFMSFGMBAY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(N1)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.